Guaiacin is a natural product found in Machilus wangchiana, Cinnamomum philippinense, and other organisms with data available.
Guaiacin
CAS No.: 36531-08-5
Cat. No.: VC21200710
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36531-08-5 |
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Molecular Formula | C20H24O4 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Standard InChI | InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 |
Standard InChI Key | TZAAYUCUPIYQBR-JGRMJRGVSA-N |
Isomeric SMILES | C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC |
SMILES | CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC |
Canonical SMILES | CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC |
Melting Point | 204-206°C |
Introduction
Chemical and Physical Properties
Structural Characteristics
Guaiacin's IUPAC name is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol . This complex structure features a tetrahydronaphthalene core with methoxy and hydroxyl substituents, along with a 4-hydroxy-3-methoxyphenyl group at position 8. The compound has three defined atom stereocenters, contributing to its specific three-dimensional conformation and biological activity .
The structural formula can be represented by the SMILES notation: C[C@@H]1CC2=CC(=C(C=C2C@@HC3=CC(=C(C=C3)O)OC)O)OC . This molecular structure is essential for understanding guaiacin's interactions with biological systems and its potential pharmacological properties.
Physical Properties
Guaiacin demonstrates the following physical properties:
These physical properties provide important information for researchers working with guaiacin, particularly regarding its solubility, stability, and potential for pharmaceutical formulation.
Chemical Properties
Guaiacin contains both methoxy and hydroxyl functional groups, which contribute to its chemical reactivity and potential for modifications. The compound demonstrates moderate lipophilicity with a LogP value ranging from 4.06 to 4.5 , suggesting it has fair membrane permeability but limited water solubility.
In terms of solubility, guaiacin may dissolve in DMSO and potentially in other solvents such as water, ethanol, or DMF . This information is particularly relevant for experimental work involving the compound, as proper solubilization is crucial for bioactivity studies and formulation development.
Natural Sources and Occurrence
Guaiacin has been isolated from various plant species, particularly those belonging to the Lauraceae family. The primary natural sources include:
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Machilus thunbergii SIEB. et ZUCC (Laureaceae) - isolated from the bark
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Guaiacum officinale - variants known as Guaiacin A and B have been isolated from the leaves
The presence of guaiacin in these diverse plant species suggests it may have evolved to serve specific ecological functions, possibly related to plant defense mechanisms or structural support. The extraction of guaiacin from natural sources typically involves solvent extraction followed by purification and crystallization processes to obtain high-purity compound.
Biological Activities and Mechanisms
Effects on Bone Metabolism
One of the most significant biological activities of guaiacin is its ability to influence bone metabolism pathways. Research has demonstrated that guaiacin significantly increases alkaline phosphatase activity and promotes osteoblast differentiation . Alkaline phosphatase plays a crucial role in bone mineralization, while osteoblasts are responsible for bone formation.
The mechanism appears to involve the activation of pathways related to osteogenesis. Guaiacin enhances the expression of genes involved in bone formation and may potentially interact with the Wnt/β-Catenin signaling pathway, which is crucial for cell differentiation and proliferation. This biological activity suggests potential applications in addressing bone-related conditions such as osteoporosis.
Platelet-Activating Factor Activity
Guaiacin, particularly in its (+) form, has been reported to demonstrate potent in vitro activity on platelet-activating factors . This bioactivity could have implications for cardiovascular health and inflammatory conditions, as platelet-activating factors are involved in various pathophysiological processes including inflammation, platelet aggregation, and vascular permeability.
Other Biological Activities
While the primary documented activities of guaiacin relate to bone metabolism and platelet function, the structural characteristics of lignans as a class suggest potential for other biological activities. These may include antioxidant properties, anti-inflammatory effects, and possible anticancer activities, which are commonly observed in related lignan compounds.
Further research is needed to comprehensively characterize the full spectrum of guaiacin's biological activities and their underlying mechanisms. This would provide a more complete understanding of the compound's potential therapeutic applications.
Synthesis and Production Methods
Natural Extraction
The traditional method for obtaining guaiacin involves extraction from natural plant sources, particularly the bark of Machilus species. This process typically includes several steps:
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Collection and preparation of plant material
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Solvent extraction using appropriate organic solvents
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Fractionation of the extract
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Purification and isolation of guaiacin
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Crystallization to obtain pure compound
This method is valuable for obtaining naturally occurring guaiacin but may be limited by the availability of plant material and yield considerations.
Chemical Synthesis
Synthetic routes to guaiacin have also been developed. One reported method involves a condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol. Chemical synthesis offers advantages in terms of scalability and consistency but requires careful attention to stereochemistry to ensure the correct configuration of the three stereocenters present in guaiacin.
The development of efficient synthetic methodologies for guaiacin production remains an area of active research, with potential implications for its availability for scientific and possibly therapeutic applications.
Storage Condition | Stability Period |
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Powder at -20°C | 3 years |
Powder at 4°C | 2 years |
In solvent at -80°C | 6 months |
In solvent at -20°C | 1 month |
The compound is reported to be stable at ambient temperature for a few days during ordinary shipping and customs processing . This stability information is crucial for researchers working with guaiacin, as it ensures the integrity of the compound during experimental procedures.
For solubilization, DMSO is often recommended as the primary solvent, with water, ethanol, or DMF as potential alternatives depending on the specific application . Proper solubilization is essential for ensuring accurate results in bioactivity studies and other experimental work.
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